molecular formula C15H26BN3O4 B15312972 tert-Butyl N-[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate

tert-Butyl N-[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate

Cat. No.: B15312972
M. Wt: 323.20 g/mol
InChI Key: JLCGTPBCRDVZIF-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate is a compound that features a pyrazole ring substituted with a boronate ester and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is facilitated by the presence of a base like cesium carbonate in a solvent such as 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as cesium carbonate.

    Solvents: Commonly 1,4-dioxane or other polar aprotic solvents.

Major Products

The major products formed from these reactions typically involve the formation of new carbon-carbon bonds, leading to more complex organic molecules that can be further functionalized for various applications.

Scientific Research Applications

tert-Butyl N-[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound largely depends on its use in specific reactions. In the context of Suzuki-Miyaura coupling, the boronate ester group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The tert-butyl carbamate group can provide stability and protection to the molecule during these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl N-[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate lies in its specific substitution pattern on the pyrazole ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C15H26BN3O4

Molecular Weight

323.20 g/mol

IUPAC Name

tert-butyl N-[1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-4-yl]carbamate

InChI

InChI=1S/C15H26BN3O4/c1-13(2,3)21-12(20)18-10-9-17-19(8)11(10)16-22-14(4,5)15(6,7)23-16/h9H,1-8H3,(H,18,20)

InChI Key

JLCGTPBCRDVZIF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)NC(=O)OC(C)(C)C

Origin of Product

United States

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